Physicochemical Profiling and Analytical Characterization of 3-Methylundecanal: A Comprehensive Guide for Chemical and Fragrance Development
Physicochemical Profiling and Analytical Characterization of 3-Methylundecanal: A Comprehensive Guide for Chemical and Fragrance Development
Executive Summary
In the realm of synthetic organic chemistry and advanced fragrance formulation, branched-chain aliphatic aldehydes occupy a critical niche. 3-Methylundecanal (CAS: 77772-06-6) is a prime example of a structurally nuanced molecule that bridges the gap between synthetic utility and high-value commercial application. Known for imparting a highly sought-after "mandarin skin" top note with ozonic green undertones[1], its behavior in both reaction matrices and final formulations is entirely dictated by its core thermodynamic properties: molecular weight, density, and boiling point.
As a Senior Application Scientist, understanding the causality between these physicochemical parameters and experimental design is non-negotiable. This whitepaper synthesizes the foundational data of 3-methylundecanal, providing researchers and drug/fragrance development professionals with self-validating protocols for its synthesis, isolation, and analytical verification.
Molecular Architecture & Thermodynamic Properties
The physical behavior of 3-methylundecanal is a direct consequence of its 12-carbon backbone and the steric hindrance introduced by the methyl group at the C3 position. This branching disrupts the tight intermolecular packing typically seen in linear aldehydes (like dodecanal), altering its density, vapor pressure, and boiling point.
Quantitative Physicochemical Data
To facilitate formulation modeling and phase-separation calculations, the core quantitative metrics of 3-methylundecanal are summarized below.
| Property | Value | Scientific Implication & Causality |
| CAS Number | 77772-06-6 | Unique identifier for regulatory and inventory tracking[2]. |
| Molecular Formula | C12H24O | Dictates the carbon-to-oxygen ratio, influencing lipophilicity. |
| Molecular Weight | 184.32 g/mol | Governs diffusion rates in olfactometry and volatility in top-note fragrance applications[2]. |
| Density | ~0.83 g/cm³ (at 20°C) | Being significantly less dense than water, it dictates the use of the upper organic phase during liquid-liquid extraction workflows. |
| Boiling Point | ~240–250°C (760 mmHg)~100–110°C (< 10 mmHg) | High standard boiling point necessitates vacuum distillation to prevent thermal degradation (aldol condensation/oxidation)[1]. |
| XLogP3-AA | 4.8 | High lipophilicity; requires non-polar solvents (e.g., hexane, DCM) for efficient extraction[2]. |
| Topological Polar Surface Area | 17.1 Ų | Low PSA indicates poor aqueous solubility, necessitating emulsifiers in aqueous formulations[2]. |
Synthesis and Isolation Workflows
The synthesis of 3-methylundecanal often involves cross-coupling reactions or the controlled oxidation of corresponding alcohols. Because aldehydes with a molecular weight of 184.32 g/mol are highly susceptible to thermal degradation at elevated temperatures, the isolation protocol must be meticulously designed around its boiling point and density.
Mechanistic Workflow Design
Figure 1: Generalized synthetic and purification workflow for 3-methylundecanal, prioritizing thermal preservation.
Step-by-Step Protocol: Workup and Vacuum Distillation
Causality Focus: Why do we use specific pressures and solvents? The density (~0.83 g/cm³) ensures the product remains in the upper organic layer during aqueous washing, while the boiling point dictates the absolute necessity of vacuum application.
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Quenching and Phase Separation:
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Post-reaction, quench the mixture with a saturated ammonium chloride ( NH4Cl ) solution.
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Transfer to a separatory funnel. Because the density of 3-methylundecanal is ~0.83 g/cm³, the organic layer (typically diethyl ether or dichloromethane) will float above the aqueous layer (unless halogenated solvents heavier than water are used, in which case the organic layer is at the bottom).
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Extraction and Drying:
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Extract the aqueous phase twice with 50 mL of diethyl ether.
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Combine the organic phases and dry over anhydrous magnesium sulfate ( MgSO4 ). Rationale: Removing trace water prevents the formation of aldehyde hydrates and protects the compound during thermal distillation.
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Solvent Removal:
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Evaporate the solvent using a rotary evaporator at a water bath temperature no higher than 35°C to prevent the loss of the volatile target compound.
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Fractional Vacuum Distillation:
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Transfer the crude oil to a short-path distillation apparatus.
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Apply a vacuum of < 10 mmHg. Rationale: At 760 mmHg, the boiling point approaches 250°C, a temperature at which 3-methylundecanal will rapidly oxidize or polymerize. Under vacuum, the boiling point drops to approximately 100–110°C, allowing for safe, high-purity thermal transition[1].
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Collect the fraction boiling at the target temperature.
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Analytical Validation Protocols (E-E-A-T)
To ensure scientific integrity, the isolated 3-methylundecanal must undergo rigorous analytical validation. For volatile aliphatic aldehydes, Gas Chromatography-Mass Spectrometry (GC-MS) combined with Gas Chromatography-Olfactometry (GC-O) is the gold standard[3].
Analytical Pathway
Figure 2: Analytical validation pathway combining GC-MS and GC-O for structural and olfactory confirmation.
Step-by-Step Protocol: GC-MS and GC-O Validation
Causality Focus: The choice of the stationary phase is critical. Aliphatic aldehydes often exhibit peak tailing on standard non-polar columns (like DB-5) due to interaction with active sites on the silica.
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Sample Preparation: Dilute the purified 3-methylundecanal to a 1% (v/v) solution in high-purity dichloromethane (DCM).
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Column Selection: Utilize a polar polyethylene glycol (PEG) column, such as a Varian CP-Wax 58 FFAP CB (50 m × 320 μm)[3]. Rationale: The polar stationary phase interacts favorably with the carbonyl group, yielding sharp, symmetrical peaks and excellent resolution from any non-polar hydrocarbon impurities.
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Instrument Parameters:
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Inject 1 μL of the sample in split mode (e.g., 1:50).
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Set the injector temperature to 220°C (safely below the compound's atmospheric boiling point to ensure rapid volatilization without degradation).
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Program the oven: Initial hold at 40°C for 2 mins, ramp at 5°C/min to 240°C, hold for 10 mins.
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Detection and Library Matching:
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Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.
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Cross-reference the resulting fragmentation pattern (characterized by the molecular ion M+ at 184 m/z and characteristic McLafferty rearrangement fragments) against the NIST standard reference database[3].
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Olfactometric Verification: Split the column effluent to a sniffing port. A trained evaluator should confirm the characteristic "mandarin skin" and "ozonic green" notes at the exact retention time of the MS peak, validating both chemical purity and organoleptic quality[1].
Conclusion
The successful manipulation, synthesis, and application of 3-methylundecanal hinge entirely on a deep understanding of its physical properties. Its molecular weight (184.32 g/mol ) dictates its volatility profile; its density (~0.83 g/cm³) drives phase-separation strategies; and its high standard boiling point mandates the use of high-vacuum distillation to preserve its delicate structural and olfactory integrity. By adhering to the self-validating protocols outlined in this guide, researchers can ensure maximum yield, purity, and functional efficacy in their developmental pipelines.
References
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National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 3018740, 3-Methylundecanal. PubChem.[Link]
- U.S. Patent Office.3-Methyl-aldehydes, processes for their preparation and their use as odorants (US4263459A).
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American Chemical Society (ACS Publications). Identification, Synthesis, and Characterization of Novel Sulfur-Containing Volatile Compounds from the In-Depth Analysis of Lisbon Lemon Peels. Journal of Agricultural and Food Chemistry.[Link]
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U.S. Food and Drug Administration (FDA). Global Substance Registration System (GSRS): 3-METHYLUNDECANAL. FDA GSRS.[Link]
